

CAS number and molecular formula for 4,6-Dimethylnicotinonitrile

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Compound of Interest

Compound Name: 4,6-Dimethylnicotinonitrile

Cat. No.: B182455

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An in-depth guide to substituted dimethylnicotinonitriles, this document provides key chemical identifiers, synthesis protocols, and biological context for researchers and drug development professionals.

A direct entry for **4,6-Dimethylnicotinonitrile** was not readily available in the initial chemical database search. However, comprehensive data for two closely related substituted derivatives, 2,5-Dichloro-**4,6-dimethylnicotinonitrile** and 4,6-Dimethyl-2-phenylnicotinonitrile, have been compiled and are presented herein. This guide aims to provide a thorough technical overview of these compounds, including their chemical properties, synthesis methods, and potential biological significance.

Chemical Identification and Properties

For clarity and precise identification in a research or drug development setting, the Chemical Abstracts Service (CAS) number and molecular formula are fundamental. The table below summarizes these key identifiers for the two relevant dimethylnicotinonitrile derivatives.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2,5-Dichloro-4,6-dimethylnicotinonitrile	91591-63-8[1][2][3]	C ₈ H ₆ Cl ₂ N ₂ [1][2]	201.05[1]
4,6-Dimethyl-2-phenylnicotinonitrile	858119-90-1[4]	C ₁₄ H ₁₂ N ₂ [4]	208.26[4]

Synthesis and Experimental Protocols

The synthesis of substituted nicotinonitriles is a cornerstone of medicinal chemistry, enabling the creation of diverse molecular scaffolds for drug discovery. Below are detailed experimental protocols for the synthesis of related nicotinonitrile structures, providing a methodological foundation for researchers.

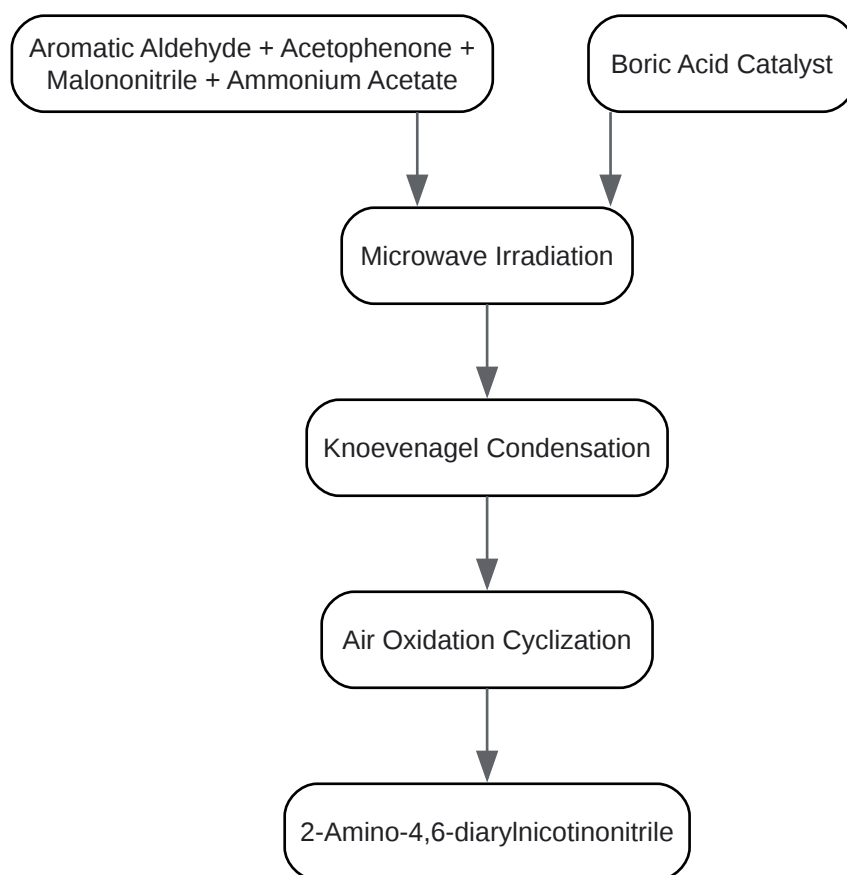
General Synthesis of 2-Amino-4,6-diarylnicotinonitriles

A multi-component reaction using boric acid as a green catalyst can be employed for the synthesis of 2-amino-4,6-diarylnicotinonitriles.^[5] This environmentally benign protocol offers high yields through a one-pot synthesis.^[5]

Experimental Protocol:

- **Reactant Mixture:** In a suitable reaction vessel, combine the starting materials: an aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate.
- **Catalyst Addition:** Introduce boric acid as the catalyst.
- **Reaction Conditions:** Subject the mixture to microwave irradiation to facilitate the reaction.^[5]
- **Reaction Mechanism:** The synthesis proceeds via a Knoevenagel condensation, followed by an air oxidation cyclization, to yield the final 2-amino-4,6-diarylnicotinonitrile product.^[5]
- **Purification:** The resulting product can be purified using standard techniques such as recrystallization or column chromatography.

The logical workflow for this synthesis is depicted in the following diagram:



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Synthesis workflow for 2-amino-4,6-diarylnicotinonitriles.

Dehydration of Nicotinamide to Nicotinonitrile

A classical method for the synthesis of a nicotinonitrile involves the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide.

Experimental Protocol:

- **Reactant Preparation:** In a dry round-bottomed flask, thoroughly mix powdered nicotinamide and phosphorus pentoxide.
- **Apparatus Setup:** Connect the flask to an air condenser arranged for distillation, with a Claisen flask immersed in an ice-salt bath serving as the receiver.
- **Reaction Conditions:** Reduce the pressure to 15–20 mm and heat the mixture vigorously with a high-temperature burner. The reaction is complete when no more product distills over

or when the foam reaches the top of the flask.

- **Product Collection:** The nicotinonitrile product will solidify in the condenser and receiver.
- **Purification:** Rinse the apparatus with a suitable solvent (e.g., ether or acetone) to dissolve the product.^[6] Remove the solvent by distillation under reduced pressure. The crude product can then be purified by distillation at atmospheric pressure.

Biological Activity and Signaling Pathways

Substituted nicotinonitriles and related nitrogen-containing heterocyclic compounds are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer and Anti-inflammatory Properties

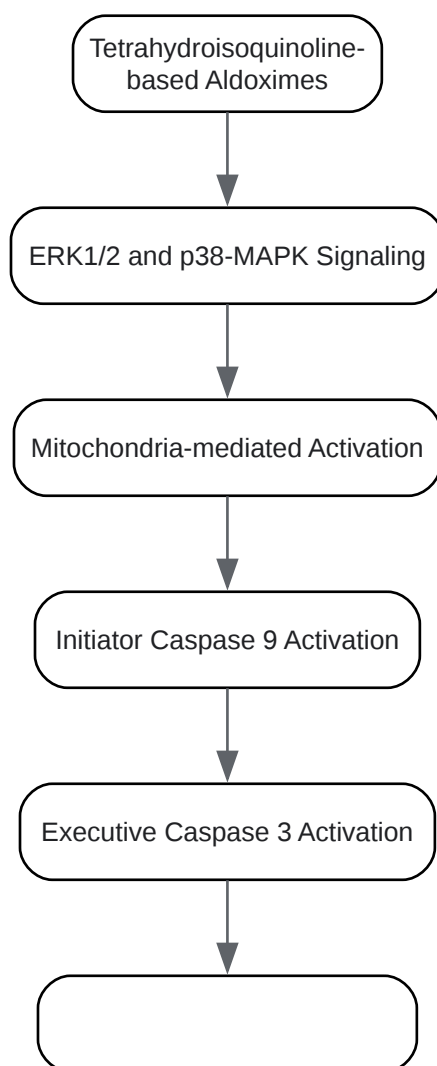
Naphthyridines, which are structurally related to nicotinonitriles, have demonstrated significant anticancer and anti-inflammatory properties.^[7]

- **Anticancer Mechanisms:** These compounds can act as topoisomerase inhibitors and DNA intercalators, leading to the induction of apoptosis in cancer cells.^[7] They have been shown to interfere with key procytotoxic signaling pathways, including AKT/mTOR, ERK, and JNK.^[7]
- **Anti-inflammatory Effects:** The anti-inflammatory activity of these compounds is attributed to their ability to reduce the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like IL-6 and TNF- α .^[7]

Modulation of Cell Death Signaling Pathways

Certain pyridine aldoximes containing a tetrahydroisoquinoline moiety have been shown to induce mitochondria-mediated apoptosis.^[8] This process involves the activation of the intrinsic apoptotic pathway through the ERK1/2 and p38-MAPK signaling cascades.^[8]

The signaling pathway leading to apoptosis is illustrated below:



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Apoptosis induction pathway by tetrahydroisoquinoline-based aldoximes.

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